Ethyl 2-(bromomethyl)-4-methoxybenzoate

Organic Synthesis Pharmaceutical Intermediates Radical Bromination

Ethyl 2-(bromomethyl)-4-methoxybenzoate (CAS 56427-63-5, molecular formula C11H13BrO3, molecular weight 273.12) is a specialized halogenated aromatic building block widely utilized as a reactive intermediate in pharmaceutical and agrochemical research. This compound is categorized as an ortho-substituted benzyl bromide derivative, characterized by a benzylic bromomethyl group positioned ortho to a carboxylate ester, and a para-methoxy substituent.

Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
CAS No. 56427-63-5
Cat. No. B3144953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(bromomethyl)-4-methoxybenzoate
CAS56427-63-5
Molecular FormulaC11H13BrO3
Molecular Weight273.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)OC)CBr
InChIInChI=1S/C11H13BrO3/c1-3-15-11(13)10-5-4-9(14-2)6-8(10)7-12/h4-6H,3,7H2,1-2H3
InChIKeyNTRWNKUDEDMRBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(Bromomethyl)-4-Methoxybenzoate (CAS 56427-63-5): A Multifunctional Ortho-Substituted Benzyl Bromide Building Block for Small Molecule Drug Discovery and Agrochemical Research


Ethyl 2-(bromomethyl)-4-methoxybenzoate (CAS 56427-63-5, molecular formula C11H13BrO3, molecular weight 273.12) is a specialized halogenated aromatic building block widely utilized as a reactive intermediate in pharmaceutical and agrochemical research . This compound is categorized as an ortho-substituted benzyl bromide derivative, characterized by a benzylic bromomethyl group positioned ortho to a carboxylate ester, and a para-methoxy substituent . The compound is synthesized primarily through the radical bromination of ethyl 4-methoxy-2-methylbenzoate using N-bromosuccinimide (NBS) as the brominating agent in carbon tetrachloride, yielding the target compound as a clear oil after chromatographic purification . As a versatile scaffold, it participates in nucleophilic substitution reactions to generate structurally diverse libraries, positioning it as a key intermediate for constructing complex molecular architectures .

Why Generic Substitution Fails: Specific Reactivity and Electronic Modulation for Ethyl 2-(Bromomethyl)-4-Methoxybenzoate (CAS 56427-63-5)


The unique structural attributes of ethyl 2-(bromomethyl)-4-methoxybenzoate, specifically the ortho-ester and para-methoxy substitution pattern on the benzyl bromide core, preclude simple substitution with other in-class analogs such as methyl 2-(bromomethyl)-4-methoxybenzoate (CAS 15365-25-0) or positional isomers like ethyl 3-(bromomethyl)benzoate (CAS 62290-17-9). The ethoxy group at the ortho position introduces significant steric hindrance and a unique hydrogen-bonding profile compared to the smaller methoxy analog, directly influencing reaction rates and regioselectivity in subsequent transformations [1]. Furthermore, the strongly electron-donating para-methoxy group enhances the electrophilicity and resonance stabilization of the benzylic carbocation intermediate, a property that is absent or diminished in non-methoxylated benzyl bromides (e.g., ethyl 3-(bromomethyl)benzoate) [2]. These structural nuances collectively dictate the compound's distinct chemical behavior and its specific utility in synthesizing certain patent-protected pharmaceutical scaffolds, as detailed in the following evidence guide .

Quantitative Differentiation Evidence for Ethyl 2-(Bromomethyl)-4-Methoxybenzoate (CAS 56427-63-5) Versus Closest Analogs


Patent-Documented Synthesis of Ethyl 2-(Bromomethyl)-4-Methoxybenzoate as a Critical Intermediate

Ethyl 2-(bromomethyl)-4-methoxybenzoate is explicitly documented as a required intermediate in the synthetic route disclosed in WO2009/42907 A1 . The target compound is synthesized from ethyl 4-methoxy-2-methylbenzoate via radical bromination, achieving a **52% isolated yield** after purification via fast column chromatography . This synthesis is structurally validated by 1H NMR (300 MHz, CDCl3) data, confirming the specific ortho-substitution pattern with characteristic signals at δ 7.99 (d, J = 8.7 Hz, 1H), 6.96 (s, 1H), 6.86 (dd, J = 8.7, 2.6 Hz, 1H), and 4.96 (s, 2H) . The patent demonstrates that this specific regioisomer and substitution pattern is not interchangeable with other benzyl bromides, as the downstream chemistry relies on the precise spatial arrangement of the bromomethyl and ester groups for subsequent coupling reactions.

Organic Synthesis Pharmaceutical Intermediates Radical Bromination

Predicted vs. Experimental LogP and Solubility Profile for Ethyl 2-(Bromomethyl)-4-Methoxybenzoate

Computational and experimental data reveal the distinct physicochemical properties of ethyl 2-(bromomethyl)-4-methoxybenzoate relative to its methyl ester analog. The compound exhibits a **Consensus Log P of 2.77**, calculated as the average of five predictive methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . Its aqueous solubility is reported as **0.18 mg/mL (0.000658 mol/L)**, which places it in the 'Soluble' class according to the ESOL topological method (Log S = -3.18) . These values indicate moderate lipophilicity and solubility, critical parameters for designing compound libraries and predicting downstream ADME behavior.

Lipophilicity ADME Properties Physicochemical Characterization

Steric and Electronic Differentiation from Methyl Ester and Meta-Isomer Analogs

Structural analysis demonstrates significant steric and electronic differentiation between ethyl 2-(bromomethyl)-4-methoxybenzoate and its closest analogs. The target compound possesses a **Topological Polar Surface Area (TPSA) of 35.53 Ų**, a **molar refractivity of 61.86**, and **5 rotatable bonds** . Its density is predicted to be **1.384±0.06 g/cm³** with a boiling point of **362.9±32.0 °C** . The ortho-ethyl ester introduces greater steric bulk adjacent to the reactive bromomethyl center compared to the methyl ester analog, which has a TPSA of 35.53 Ų, a molar refractivity of 56.9, and only 4 rotatable bonds . This increased steric hindrance can be exploited to control regioselectivity in nucleophilic substitution reactions. Furthermore, the electron-donating para-methoxy group enhances the stability of the benzylic carbocation intermediate, a feature absent in the non-methoxylated analog ethyl 3-(bromomethyl)benzoate (TPSA = 26.3 Ų) .

Medicinal Chemistry Structure-Activity Relationship Molecular Modeling

Commercial Purity and Application-Specific Availability Comparison

Ethyl 2-(bromomethyl)-4-methoxybenzoate is commercially available from multiple reputable vendors with defined purity levels. Bidepharm offers the compound at a **standard purity of 95%**, providing batch-specific quality control documentation, including NMR, HPLC, and GC analyses . LeYan offers the compound with a **purity of 98%** . In contrast, the methyl ester analog (CAS 15365-25-0) is primarily available at a lower reported purity of **95%**, and the meta-isomer (CAS 62290-17-9) is offered at **91% yield** under specific synthetic conditions rather than as a standard catalog item . This establishes the target compound as a more consistently characterized and readily available building block for research applications.

Chemical Procurement Quality Control Research Supply Chain

Optimal Research and Industrial Application Scenarios for Ethyl 2-(Bromomethyl)-4-Methoxybenzoate (CAS 56427-63-5)


Precise Execution of Patent-Disclosed Synthetic Routes in Medicinal Chemistry

In a medicinal chemistry program aiming to replicate or explore the structure-activity relationships (SAR) around a patent-protected scaffold, the use of ethyl 2-(bromomethyl)-4-methoxybenzoate is non-negotiable. The compound is explicitly required in the synthesis of intermediates described in patents such as WO2009/42907 A1 . Attempting to substitute this specific ortho-substituted ethyl ester with a meta-isomer or a methyl ester analog would deviate from the validated synthetic pathway and could result in a failure to generate the desired target molecule or produce an undesired regioisomer. Procurement of this exact building block ensures fidelity to published synthetic protocols, saves valuable time in method re-development, and provides a defensible scientific rationale for compound selection in patent filings and internal reports.

Design of Focused Chemical Libraries Requiring Defined Steric and Lipophilic Parameters

For researchers engaged in the construction of focused chemical libraries, ethyl 2-(bromomethyl)-4-methoxybenzoate offers a distinct combination of structural features that are valuable for exploring chemical space. Its Consensus Log P of 2.77 and solubility of 0.18 mg/mL make it a suitable building block for generating compounds predicted to have favorable drug-like properties . The increased steric bulk from the ethyl ester (molar refractivity of 61.86) compared to the methyl ester analog (56.9) can be exploited to probe for favorable hydrophobic interactions with a biological target's binding pocket or to improve metabolic stability . Selecting this specific analog allows for a controlled, quantifiable change in molecular properties within a compound series, providing clearer SAR data than an arbitrary analog.

Reaction Development Exploiting Ortho-Substituent Effects on Nucleophilic Displacement

This compound serves as an excellent model substrate for methodological studies investigating the influence of ortho-substituents on the rate and mechanism of nucleophilic substitution reactions. The ortho-ethyl ester creates a unique steric environment around the benzylic bromomethyl group, which can be compared to the less hindered methyl ester analog to quantify the effect on reaction rates with various nucleophiles [1]. Furthermore, the strong electron-donating para-methoxy group allows for exploration of its impact on stabilizing the benzylic carbocation intermediate in SN1-type reactions, a factor that can be compared with less electron-rich benzyl bromide derivatives [2]. Using this specific compound in a comparative kinetic study provides a well-defined system with clear structural variables, leading to high-impact, publishable results in the field of physical organic chemistry.

Reliable Procurement for Repeatable Process Chemistry and Scale-Up Studies

In a process chemistry laboratory transitioning a reaction from discovery scale to larger-scale production, the consistency and reliability of starting materials are paramount. The commercial availability of ethyl 2-(bromomethyl)-4-methoxybenzoate at purities of 95% and 98%, accompanied by vendor-provided quality control data (NMR, HPLC, GC), offers a significant advantage over analogs that lack such documentation or are offered at lower purity . The higher purity specification minimizes the risk of side reactions and purification challenges associated with unknown impurities. This reliability translates to more predictable reaction outcomes, higher yields, and smoother scale-up operations, ultimately reducing both cost and development time for the overall manufacturing process.

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